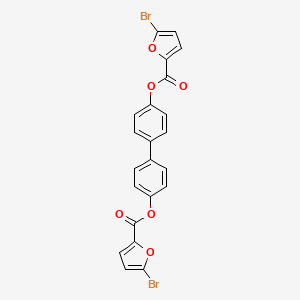
Biphenyl-4,4'-diyl bis(5-bromofuran-2-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-4,4’-diyl bis(5-bromofuran-2-carboxylate) is a symmetrical compound composed of two biphenyl units connected by a bridging furan-2-carboxylate group. Its chemical formula is C20H12Br2O4. The compound exhibits interesting properties due to its aromatic nature and halogen substitution.
Preparation Methods
a. Synthetic Routes: The synthesis of Biphenyl-4,4’-diyl bis(5-bromofuran-2-carboxylate) involves the following steps:
Diazo Coupling: Para-substituted benzaldehyde phenylhydrazones react with [1,1’-biphenyl]-4,4’-bis(diazonium chloride) to form 1,1’-([1,1’-biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans).
Formaldehyde Treatment: The obtained bis-formazans undergo treatment with formaldehyde in the presence of perchloric acid in dioxane.
b. Industrial Production: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Biphenyl-4,4’-diyl bis(5-bromofuran-2-carboxylate) can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The bromine atoms can be replaced by other nucleophiles. Common reagents include strong acids, bases, and metal catalysts. Major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug design due to its structural features.
Medicine: Investigated for antitumor or antiviral properties.
Industry: Precursor for synthesizing other compounds.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely interacts with cellular targets or pathways due to its unique structure.
Comparison with Similar Compounds
While no direct analogs are mentioned, its bis-formazan and tetrazin-1-ium components contribute to its distinctiveness. Further studies may reveal additional compounds with similar properties.
Properties
Molecular Formula |
C22H12Br2O6 |
|---|---|
Molecular Weight |
532.1 g/mol |
IUPAC Name |
[4-[4-(5-bromofuran-2-carbonyl)oxyphenyl]phenyl] 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C22H12Br2O6/c23-19-11-9-17(29-19)21(25)27-15-5-1-13(2-6-15)14-3-7-16(8-4-14)28-22(26)18-10-12-20(24)30-18/h1-12H |
InChI Key |
GBNZWHJLNYZWHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(=O)C3=CC=C(O3)Br)OC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















